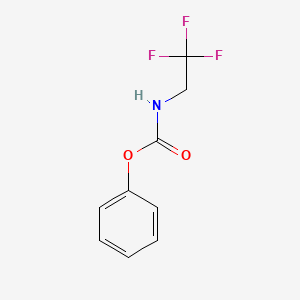
phenyl N-(2,2,2-trifluoroethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(2,2,2-trifluoroethyl)carbamate is an organic compound characterized by the presence of a phenyl group attached to a carbamate moiety, which is further linked to a 2,2,2-trifluoroethyl group. This compound is notable for its unique chemical properties, primarily due to the trifluoroethyl group, which imparts significant electron-withdrawing effects. This makes it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(2,2,2-trifluoroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbamate product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(2,2,2-trifluoroethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethyl group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Typically yields oxidized derivatives of the phenyl group.
Reduction: Produces reduced forms of the carbamate or phenyl group.
Scientific Research Applications
Phenyl N-(2,2,2-trifluoroethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which phenyl N-(2,2,2-trifluoroethyl)carbamate exerts its effects is primarily through its interaction with various molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and development .
Comparison with Similar Compounds
Similar Compounds
Phenyl N-(2,2,2-trifluoroethyl)carbamate: Unique due to the trifluoroethyl group.
Phenyl N-ethylcarbamate: Lacks the trifluoroethyl group, resulting in different chemical properties.
Phenyl N-(2,2,2-trifluoroethyl)urea: Similar structure but with a urea moiety instead of a carbamate.
Uniqueness
This compound stands out due to the trifluoroethyl group, which imparts unique electron-withdrawing properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Biological Activity
Phenyl N-(2,2,2-trifluoroethyl)carbamate is a compound that has garnered attention for its potential biological activities. The incorporation of the trifluoroethyl group is known to enhance lipophilicity, which can significantly affect the compound's pharmacokinetics and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl moiety increases the compound's lipophilicity, facilitating membrane penetration and enhancing bioavailability. This characteristic is crucial for its potential use as a pharmaceutical agent.
Enzyme Inhibition
Research indicates that carbamates, including this compound, can act as inhibitors of serine hydrolases. Inhibitors of this enzyme class are significant in treating various diseases such as obesity and diabetes. Studies have shown that carbamates can selectively inhibit serine hydrolases in vivo, demonstrating minimal cross-reactivity with other proteins in mouse tissue proteomes .
Table 1: Summary of Biological Activities
Case Studies
-
Inhibition of Serine Hydrolases :
A study employed activity-based protein profiling (ABPP) to assess the reactivity of various carbamates with serine hydrolases across mouse tissues. The findings indicated that this compound exhibited significant inhibition potency against monoacylglycerol lipase (MAGL), a key enzyme involved in lipid metabolism . -
Anticancer Screening :
The National Cancer Institute's screening program evaluated several trifluoroethyl-substituted ureas and carbamates for anticancer properties. This compound demonstrated moderate activity against certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy . -
Proteomic Profiling :
A proteome-wide profiling study identified diverse classes of carbamates that react selectively with serine hydrolases. This study highlighted the versatility of carbamates in developing selective inhibitors for therapeutic use .
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
phenyl N-(2,2,2-trifluoroethyl)carbamate |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-13-8(14)15-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChI Key |
BAFCHDGEGUNIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















